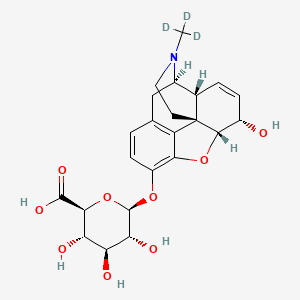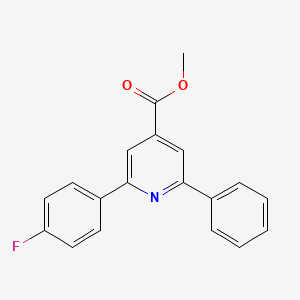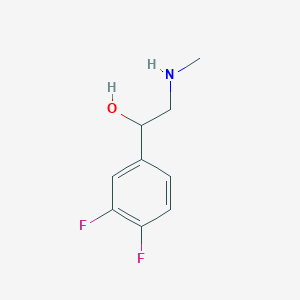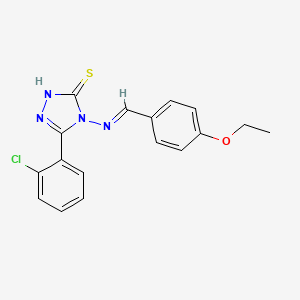
5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-クロロフェニル)-4-((4-エトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール誘導体というクラスに属する複雑な有機化合物です。トリアゾールは、多様な生物活性を持ち、医薬品化学で広く利用されています。
準備方法
合成経路と反応条件
5-(2-クロロフェニル)-4-((4-エトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、ヒドラジン水和物の存在下で、2-クロロベンズアルデヒドと4-エトキシベンズアルデヒドを縮合させることから始まります。得られたヒドラゾンは、次に酸性条件下でチオ尿素と環化されてトリアゾール環を形成します。反応条件は、通常、目的の生成物を得るために、エタノールまたは他の適切な溶媒中で還流させる必要があります。
工業的製造方法
この化合物の具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成を拡大することになります。これには、反応条件の最適化、工業グレードの溶媒と試薬の使用、効率と収率を高めるための連続フロー反応器の採用などが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチオール基で酸化反応を起こし、ジスルフィドまたはスルホン酸を形成することができます。
還元: 還元反応は、アゾメチン(シッフ塩基)結合を標的にすることができ、それをアミンに変換します。
置換: 芳香環は、求電子置換反応に参加し、様々な置換基を導入することができます。
一般的な試薬と条件
酸化: 過酸化水素または他の酸化剤を穏やかな条件下で使用します。
還元: 無水溶媒中での水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換: 制御された温度下でのハロゲン化剤、ニトロ化剤、またはスルホン化剤。
主な生成物
酸化: ジスルフィド、スルホン酸。
還元: 対応するアミン。
置換: ハロゲン化、ニトロ化、またはスルホン化された誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗真菌特性について調査されています。
医学: 特に特定の酵素や受容体を標的にする薬物設計におけるファーマコフォアとしての可能性があります。
産業: 独自の特性を持つ新素材の開発における可能性があります。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials with unique properties.
作用機序
5-(2-クロロフェニル)-4-((4-エトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの作用機序には、特定の分子標的との相互作用が含まれます。トリアゾール環は、金属イオンと配位し、酵素活性を阻害することができます。この化合物は、細胞膜と相互作用し、その透過性を変化させ、抗菌作用をもたらす可能性もあります。正確な経路と分子標的は、まだ調査中です。
類似化合物の比較
類似化合物
- 5-(2-クロロフェニル)-4-アミノ-4H-1,2,4-トリアゾール-3-チオール
- 4-((4-エトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオール
- 2-クロロフェニル-1,2,4-トリアゾール誘導体
独自性
5-(2-クロロフェニル)-4-((4-エトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、2-クロロフェニル基と4-エトキシベンジリデン基の両方が存在することによって際立っており、これらはユニークな電子特性と立体特性を付与します。これらの特徴は、その潜在的な生物活性を高め、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 5-(2-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol
- 4-((4-Ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 2-Chlorophenyl-1,2,4-triazole derivatives
Uniqueness
5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol stands out due to the presence of both the 2-chlorophenyl and 4-ethoxybenzylidene groups, which confer unique electronic and steric properties. These features enhance its potential biological activity and make it a valuable compound for further research and development.
特性
CAS番号 |
478254-01-2 |
|---|---|
分子式 |
C17H15ClN4OS |
分子量 |
358.8 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-23-13-9-7-12(8-10-13)11-19-22-16(20-21-17(22)24)14-5-3-4-6-15(14)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChIキー |
DXEVMFQTSJLAGK-YBFXNURJSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)
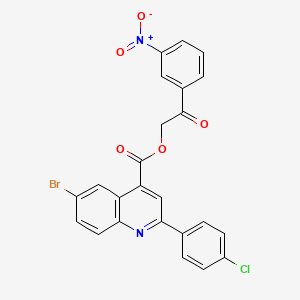
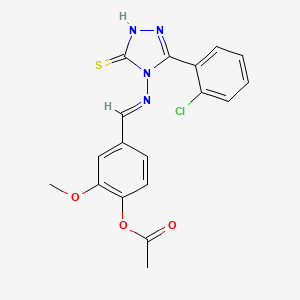
![3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041661.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)
